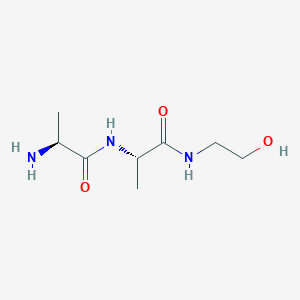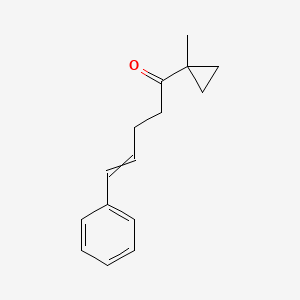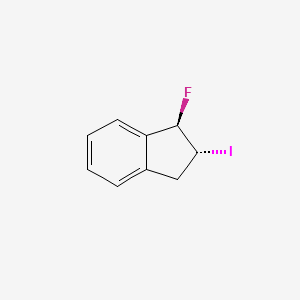![molecular formula C8H17PS B14596217 3,4-Dimethyl-1-[(methylsulfanyl)methyl]phospholane CAS No. 61213-92-1](/img/structure/B14596217.png)
3,4-Dimethyl-1-[(methylsulfanyl)methyl]phospholane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dimethyl-1-[(methylsulfanyl)methyl]phospholane is an organophosphorus compound characterized by a phospholane ring substituted with methyl groups and a methylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-1-[(methylsulfanyl)methyl]phospholane typically involves the reaction of appropriate phospholane precursors with methylating agents. One common method includes the use of dimethyl sulfate or methyl iodide as methylating agents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts to enhance the reaction rate and selectivity is also common in industrial settings. Purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dimethyl-1-[(methylsulfanyl)methyl]phospholane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phospholane ring to more saturated derivatives.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated phospholane derivatives.
Substitution: Various substituted phospholane compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,4-Dimethyl-1-[(methylsulfanyl)methyl]phospholane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 3,4-Dimethyl-1-[(methylsulfanyl)methyl]phospholane involves its interaction with molecular targets such as enzymes or receptors. The compound can form coordination complexes with metal ions, influencing the activity of metalloenzymes. Additionally, its structural features allow it to interact with biological membranes, potentially altering cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dimethylphospholane: Lacks the methylsulfanyl group, resulting in different reactivity and applications.
1-Methyl-3,4-dimethylphospholane: Similar structure but with a different substitution pattern, affecting its chemical properties.
3,4-Dimethyl-1-[(ethylsulfanyl)methyl]phospholane: Contains an ethylsulfanyl group instead of a methylsulfanyl group, leading to variations in its chemical behavior.
Uniqueness
3,4-Dimethyl-1-[(methylsulfanyl)methyl]phospholane is unique due to the presence of both methyl and methylsulfanyl groups, which confer distinct chemical properties and reactivity. This combination of substituents makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
61213-92-1 |
|---|---|
Molekularformel |
C8H17PS |
Molekulargewicht |
176.26 g/mol |
IUPAC-Name |
3,4-dimethyl-1-(methylsulfanylmethyl)phospholane |
InChI |
InChI=1S/C8H17PS/c1-7-4-9(6-10-3)5-8(7)2/h7-8H,4-6H2,1-3H3 |
InChI-Schlüssel |
BHQBYPJWHIJBQS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CP(CC1C)CSC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Chloromethyl)-2-[(3-methoxyphenyl)sulfanyl]benzene](/img/structure/B14596140.png)
![Methyltris[4-(trifluoromethyl)phenyl]phosphanium bromide](/img/structure/B14596142.png)



![2-[Di(prop-2-en-1-yl)amino]phenyl propylcarbamate](/img/structure/B14596151.png)

![5-Nitro-N-[(pyridin-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B14596173.png)
![4-Methoxy-6-[2-(thiophen-2-yl)ethyl]-2H-pyran-2-one](/img/structure/B14596176.png)
![Furo[2,3-c]pyridin-2(6H)-one, 3-chloro-6-(phenylmethyl)-](/img/structure/B14596183.png)
![Dipropyl [2-(ethylsulfanyl)ethenyl]phosphonate](/img/structure/B14596189.png)

![Benzo[b]thiophene, 2,3-dihydro-2,5-dimethyl-6-nitro-, 1,1-dioxide](/img/structure/B14596200.png)

